molecular formula C30H34N2O6 B557038 Fmoc-Orn(Dde)-OH CAS No. 269062-80-8

Fmoc-Orn(Dde)-OH

Cat. No.: B557038
CAS No.: 269062-80-8
M. Wt: 518.6 g/mol
InChI Key: RSDSRRQRYNCVMT-DEOSSOPVSA-N
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Description

Fmoc-Orn(Dde)-OH: is a derivative of the amino acid ornithine, which is modified with two protecting groups: the fluorenylmethyloxycarbonyl (Fmoc) group and the 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl (Dde) group. These protecting groups are used in peptide synthesis to prevent unwanted reactions at specific sites on the amino acid. The Fmoc group protects the amino group, while the Dde group protects the side chain of ornithine. This compound is commonly used in solid-phase peptide synthesis (SPPS) to facilitate the construction of peptides with high precision and efficiency .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Fmoc-Orn(Dde)-OH involves several steps. Initially, the ornithine amino acid is protected at the alpha-amino group with the Fmoc group. This is typically achieved by reacting ornithine with Fmoc chloride in the presence of a base such as sodium carbonate. The side chain of ornithine is then protected with the Dde group by reacting the Fmoc-protected ornithine with Dde chloride under basic conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .

Mechanism of Action

The mechanism of action of Fmoc-Orn(Dde)-OH is primarily related to its role in peptide synthesis. The Fmoc group protects the amino group of ornithine, preventing unwanted reactions during peptide chain elongation. The Dde group protects the side chain, allowing for selective deprotection and further functionalization. This selective protection and deprotection enable the precise construction of peptides with specific sequences and functionalities .

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34N2O6/c1-18(27-25(33)15-30(2,3)16-26(27)34)31-14-8-13-24(28(35)36)32-29(37)38-17-23-21-11-6-4-9-19(21)20-10-5-7-12-22(20)23/h4-7,9-12,23-24,33H,8,13-17H2,1-3H3,(H,32,37)(H,35,36)/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJKFYXWSCAFRFO-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=NCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H34N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50583378
Record name N~5~-[1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)ethyl]-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

518.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

269062-80-8
Record name N~5~-[1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)ethyl]-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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